molecular formula C19H16F3N3O2S B2540989 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226439-82-2

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2540989
CAS No.: 1226439-82-2
M. Wt: 407.41
InChI Key: FMACARDBBHEIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16F3N3O2S and its molecular weight is 407.41. The purity is usually 95%.
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Scientific Research Applications

Radiolabeled Glutaminyl Cyclase Inhibitor for Alzheimer's Disease

A study by Brooks et al. (2015) involved the synthesis of [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor, for potential detection of Alzheimer's disease prior to amyloid β aggregation. The compound, derived from an imidazolyl structure similar to the query, showed that it does not permeate the blood-brain barrier in small animal PET imaging, suggesting its effect in transgenic mice might not result from central nervous system action (Brooks et al., 2015).

Anticonvulsant Activity

Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, showing anticonvulsant activity against seizures induced by maximal electroshock (MES). This study highlights the potential therapeutic applications of imidazolyl compounds in epilepsy treatment (Aktürk et al., 2002).

Antimicrobial and Antitumor Activity

Research on derivatives of imidazole and thiazole compounds has demonstrated significant antimicrobial and antitumor activities. For instance, compounds synthesized with a thiazole or thiadiazole core structure showed selective inhibition against human adenosine A3 receptors, suggesting potential as selective antagonists for therapeutic purposes (Jung et al., 2004). Additionally, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems was found to exhibit potential antitumor activity against human tumor cell lines (Yurttaş et al., 2015).

Antioxidant and Corrosion Inhibition

A study on the effect of OH, NH2, and OCH3 groups on corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions demonstrated that these compounds, with specific structural features, offer significant corrosion inhibition efficiency and antioxidant properties (Prashanth et al., 2021).

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c1-27-15-7-5-12(6-8-15)16-10-24-18(28-11-17(23)26)25(16)14-4-2-3-13(9-14)19(20,21)22/h2-10H,11H2,1H3,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMACARDBBHEIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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